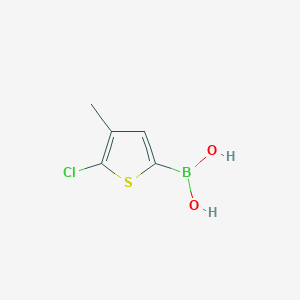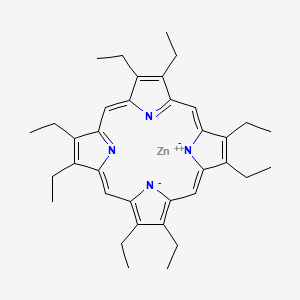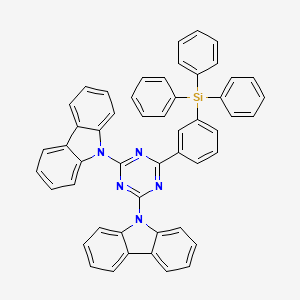
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne is an organic compound that belongs to the class of diarylethynes. This compound is characterized by the presence of two 2,5-dimethylthiophen-3-yl groups attached to an ethyne (acetylene) backbone. Diarylethynes are known for their unique electronic properties and are often used in the synthesis of photoactive materials and organic semiconductors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne can be synthesized through a variety of methods. One common approach involves the coupling of 2,5-dimethylthiophen-3-yl halides with acetylene derivatives under palladium-catalyzed cross-coupling conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like triethylamine or potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethyne group to an ethane group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Ethane derivatives
Substitution: Halogenated thiophenes, nitrothiophenes
Applications De Recherche Scientifique
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of photoactive materials and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne involves its interaction with specific molecular targets and pathways. In photoactive applications, the compound undergoes photoinduced electron transfer processes, leading to the generation of excited states and subsequent emission of light. In biological systems, the compound may interact with cellular components, leading to changes in cellular function and signaling pathways.
Comparaison Avec Des Composés Similaires
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne can be compared with other diarylethynes, such as:
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane: Similar structure but with an ethane backbone instead of ethyne.
1,2-Bis(2,5-dimethylthiophen-3-yl)benzene: Contains a benzene ring instead of an ethyne backbone.
1,2-Bis(2,5-dimethylthiophen-3-yl)cyclopentene: Features a cyclopentene ring in place of the ethyne backbone.
The uniqueness of this compound lies in its ethyne backbone, which imparts distinct electronic properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C14H14S2 |
|---|---|
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
3-[2-(2,5-dimethylthiophen-3-yl)ethynyl]-2,5-dimethylthiophene |
InChI |
InChI=1S/C14H14S2/c1-9-7-13(11(3)15-9)5-6-14-8-10(2)16-12(14)4/h7-8H,1-4H3 |
Clé InChI |
JTUZSCRRMCYVMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C#CC2=C(SC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B12499812.png)
![4-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B12499816.png)

![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12499837.png)
![8-(4-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12499849.png)
![3-(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid](/img/structure/B12499851.png)
![8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12499854.png)
![4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B12499865.png)


![2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B12499886.png)
![Methyl 5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12499890.png)

